(4R)-3-(tert-Butoxycarbonyl)-1,3-thiazolane-4-carboxylic acid
CAS No.: 51077-16-8
Cat. No.: VC21542307
Molecular Formula: C9H15NO4S
Molecular Weight: 233.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 51077-16-8 |
|---|---|
| Molecular Formula | C9H15NO4S |
| Molecular Weight | 233.29 g/mol |
| IUPAC Name | (4R)-3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-thiazolidine-4-carboxylic acid |
| Standard InChI | InChI=1S/C9H15NO4S/c1-9(2,3)14-8(13)10-5-15-4-6(10)7(11)12/h6H,4-5H2,1-3H3,(H,11,12)/t6-/m0/s1 |
| Standard InChI Key | FJWNZTPXVSWUKF-LURJTMIESA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1CSC[C@H]1C(=O)O |
| SMILES | CC(C)(C)OC(=O)N1CSCC1C(=O)O |
| Canonical SMILES | CC(C)(C)OC(=O)N1CSCC1C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Identification
(4R)-3-(tert-Butoxycarbonyl)-1,3-thiazolane-4-carboxylic acid is recognized by various systematic and common names in chemical literature. This compound incorporates a thiazolidine ring structure with a specific stereocenter that determines its biological activity and chemical reactivity profile. The formal IUPAC name, (4R)-3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-thiazolidine-4-carboxylic acid, describes its complete structural arrangement including the critical R-stereochemistry at the 4-position .
The compound is uniquely identified by several chemical identifiers that facilitate its accurate cataloging and reference in scientific databases. These identifiers are essential for chemical information management and regulatory documentation.
| Identifier | Value |
|---|---|
| CAS Registry Number | 51077-16-8 |
| Molecular Formula | C9H15NO4S |
| Molecular Weight | 233.282 g/mol |
| MDL Number | MFCD00077002 |
| InChI Key | FJWNZTPXVSWUKF-LURJTMIESA-N |
| PubChem CID | 688405 |
| SMILES Notation | CC(C)(C)OC(=O)N1CSCC1C(=O)O |
The compound is also known by several synonyms including BOC-THZ-OH, N-Boc-thioproline, and multiple systematic variations that reference its core thiazolidine structure .
Structural Features and Configuration
The molecule contains several key structural elements that determine its chemical behavior:
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A five-membered thiazolidine (1,3-thiazolane) ring incorporating both nitrogen and sulfur heteroatoms
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A carboxylic acid functional group at the 4-position of the ring
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A tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom
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R-configuration at the stereogenic carbon (C-4), giving the compound its specific optical activity
This specific stereochemistry is reflected in its optical rotation value of −113° (measured at concentration of 1 in methanol), confirming its enantiomeric purity . The R-configuration at the 4-position is particularly significant for its application in stereoselective synthesis of pharmaceutical compounds.
Physical and Chemical Properties
Physical Characteristics
The physical properties of (4R)-3-(tert-Butoxycarbonyl)-1,3-thiazolane-4-carboxylic acid are critical for its handling, storage, and application in synthetic procedures.
| Property | Value |
|---|---|
| Physical State | Solid |
| Melting Point | ~133°C (decomposition) |
| Optical Rotation | −113° (c=1 in Methanol) |
| Solubility | Insoluble in water |
| Appearance | White to off-white solid |
| Purity (Commercial) | 98% |
The compound's decomposition at approximately 133°C indicates thermal instability at elevated temperatures, which is an important consideration for processing and storage . Its insolubility in water but solubility in organic solvents is characteristic of its partially hydrophobic nature due to the Boc protecting group.
Chemical Reactivity
The reactivity of (4R)-3-(tert-Butoxycarbonyl)-1,3-thiazolane-4-carboxylic acid is primarily determined by its functional groups:
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The carboxylic acid moiety can participate in typical carboxylic acid reactions including esterification, amidation, and reduction
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The Boc protecting group can be selectively cleaved under acidic conditions, revealing the reactive nitrogen for further transformations
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The thiazolidine ring introduces specific reactivity profiles due to the sulfur and nitrogen atoms
The combination of these reactive centers makes the compound versatile in multi-step synthetic pathways, particularly in the construction of complex pharmaceutical ingredients.
Synthesis Approaches
Purification and Quality Control
Purification of the final product commonly employs recrystallization techniques using water-ethanol mixtures to achieve the 98% purity level observed in commercial samples . Monitoring of the optical rotation (−113° in methanol) provides confirmation of the stereochemical integrity of the compound during synthesis and purification processes .
Applications in Pharmaceutical Research
Role as a Pharmaceutical Intermediate
(4R)-3-(tert-Butoxycarbonyl)-1,3-thiazolane-4-carboxylic acid serves primarily as a pharmaceutical intermediate in the synthesis of more complex bioactive molecules . The protected thiazolidine structure provides a conformationally restricted amino acid analog that can be incorporated into peptides and other therapeutic agents.
The compound's key advantages as a synthetic intermediate include:
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Defined stereochemistry that translates into the final product
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Orthogonal protection strategy allowing selective functional group manipulations
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Ability to serve as a chiral building block in asymmetric synthesis
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Potential to introduce sulfur-containing heterocycles into drug candidates
| Product Code | Brand | Quantity | Price Range |
|---|---|---|---|
| 11378836 | Thermo Scientific Alfa Aesar | 1 g | 47.34 EUR |
| 11388836 | Thermo Scientific Alfa Aesar | 5 g | 123.62 EUR |
The compound is marketed primarily for research applications and pharmaceutical development purposes, with pricing reflecting its specialized nature and high purity requirements.
Quality Standards
Commercial samples of (4R)-3-(tert-Butoxycarbonyl)-1,3-thiazolane-4-carboxylic acid typically meet the following quality specifications:
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Chemical purity: ≥98%
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Defined optical rotation: −113° (c=1 in Methanol)
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Melting/decomposition point: ~133°C
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Spectroscopic confirmation of structure
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Absence of significant synthesis-related impurities
Related Compounds and Derivatives
Structural Analogs
Several structural analogs of (4R)-3-(tert-Butoxycarbonyl)-1,3-thiazolane-4-carboxylic acid have been developed for specific applications:
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Derivatives with different protecting groups replacing the Boc group
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Compounds with modified substituents at the 2-position of the thiazolidine ring
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Analogs incorporating the thiazolidine ring into larger molecular frameworks
A notable example is 3-(tert-butoxycarbonyl)-2-(4-chlorophenyl)-1,3-thiazolane-4-carboxylic acid, which incorporates a 4-chlorophenyl group at the 2-position of the thiazolidine ring . This modification significantly alters the compound's physical properties and potential applications while maintaining the core thiazolidine structure.
Synthetic Transformations
The compound can undergo various synthetic transformations to generate more complex structures:
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Esterification of the carboxylic acid group
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Amide formation through carboxylic acid activation
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Boc deprotection followed by further functionalization of the nitrogen
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Incorporation into peptide chains through standard coupling techniques
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